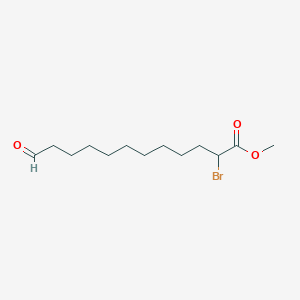
Methyl 2-bromo-12-oxododecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-12-oxododecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom at the second carbon and a keto group at the twelfth carbon of a dodecanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-12-oxododecanoate can be synthesized through a multi-step process involving the bromination of dodecanoic acid followed by esterification. The typical synthetic route involves:
Bromination: Dodecanoic acid is treated with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) to introduce the bromine atom at the second carbon position.
Esterification: The resulting 2-bromo-12-oxododecanoic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for bromination and esterification helps in maintaining consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-bromo-12-oxododecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: KMnO4 or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Alcohols or amines.
Reduction: Hydroxy derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Methyl 2-bromo-12-oxododecanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated and keto-containing substrates.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of methyl 2-bromo-12-oxododecanoate involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromine and keto groups. The bromine atom can participate in nucleophilic substitution reactions, while the keto group can undergo reduction or oxidation. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects.
Comparaison Avec Des Composés Similaires
Methyl 2-bromo-12-oxododecanoate can be compared with other similar compounds such as:
Methyl 2-bromo-12-hydroxydodecanoate: Similar structure but with a hydroxyl group instead of a keto group.
Methyl 2-chloro-12-oxododecanoate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl 2-bromo-12-oxotetradecanoate: Similar structure but with a longer carbon chain.
Uniqueness: The presence of both bromine and keto groups in this compound makes it a versatile compound with unique reactivity patterns. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
132284-41-4 |
|---|---|
Formule moléculaire |
C13H23BrO3 |
Poids moléculaire |
307.22 g/mol |
Nom IUPAC |
methyl 2-bromo-12-oxododecanoate |
InChI |
InChI=1S/C13H23BrO3/c1-17-13(16)12(14)10-8-6-4-2-3-5-7-9-11-15/h11-12H,2-10H2,1H3 |
Clé InChI |
IBOJJFKRWIYWSE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCCCCCCCCC=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


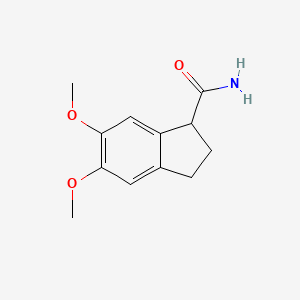


![Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy-](/img/structure/B14273356.png)

![Diethyl [([1,1'-biphenyl]-2-yl)methyl]phosphonate](/img/structure/B14273367.png)
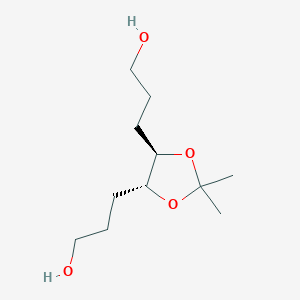
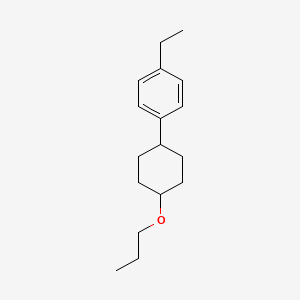
![(E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene](/img/structure/B14273391.png)
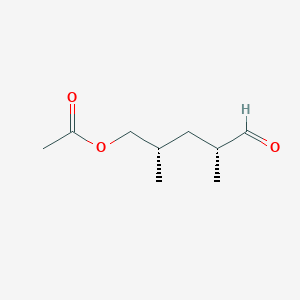
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)
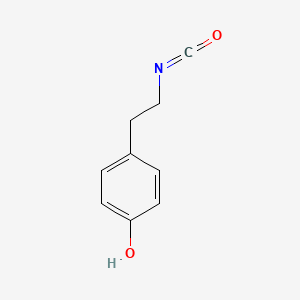
![2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]-](/img/structure/B14273430.png)

